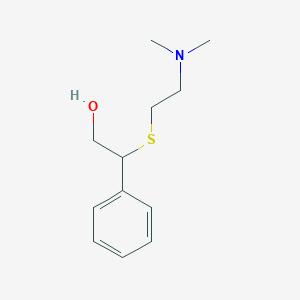

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)ethylsulfanyl]-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-13(2)8-9-15-12(10-14)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZLTMRCYQCJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296185 | |

| Record name | 2-{[2-(Dimethylamino)ethyl]sulfanyl}-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88889-92-3 | |

| Record name | NSC108210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[2-(Dimethylamino)ethyl]sulfanyl}-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Route with Ethylene Oxide (Adapted from β-Phenethyl Alcohol Synthesis)

- Step 1: Formation of Grignard Reagent

- Starting from chlorobenzene, magnesium metal is reacted in an ether solvent (e.g., methyl tert-butyl ether) under reflux with iodine as an initiator to form the phenylmagnesium chloride intermediate.

- Step 2: Reaction with Ethylene Oxide

- The Grignard reagent is then reacted with ethylene oxide at low temperature (0°C) to yield β-phenethyl alcohol after hydrolysis.

- Step 3: Purification

- The organic layer is separated, concentrated, and distilled to obtain β-phenethyl alcohol with high purity (~99.9%) and good yield (~86.6%).

This method is noted for its simplicity, high yield, and low by-product formation, making it suitable for industrial scale-up.

Catalytic Hydrogenation of Styrene Oxide

- Styrene oxide is hydrogenated in the presence of a catalyst under superatmospheric hydrogen pressure (20–200 atm) and mild temperatures (20–100°C).

- The reaction is carried out in aqueous media with alkaline additives (e.g., sodium hydroxide, potassium carbonate) to maintain pH between 7 and 8, which minimizes side reactions.

- Stirring is essential to ensure intimate mixing of styrene oxide and water, leading to near-quantitative yields of β-phenethyl alcohol.

- This method reduces undesirable by-products and is advantageous for controlled hydrogenation processes.

Esterification, Haloalkylation, and Hydrolysis for β-p-Hydroxyphenethyl Alcohol (Related Phenethyl Derivative)

- Phenol is first esterified with acetic anhydride to protect the phenolic hydroxyl group, forming phenyl acetate with yields up to 93%.

- The protected phenyl acetate undergoes haloalkylation with 1,2-dihaloethane to introduce the β-haloethyl group.

- Subsequent hydrolysis removes the protective acetyl group, yielding β-p-hydroxyphenethyl alcohol.

- This method avoids unwanted oxygen-alkylation side reactions and is characterized by mild conditions and high efficiency, suitable for industrial production.

Reductive Amination and Thioether Formation (General Strategy for Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol)

- Starting from β-phenethyl alcohol or its derivatives, the introduction of the 2-dimethylaminoethylthio moiety typically involves:

- Conversion of the alcohol to a suitable leaving group (e.g., halide or tosylate).

- Nucleophilic substitution with 2-dimethylaminoethanethiol or its equivalent.

- Alternatively, reductive amination of β-phenethyl aldehyde with dimethylaminoethylthiol derivatives under controlled conditions.

- Reaction conditions such as solvent choice, temperature, and pH are optimized to maximize substitution efficiency and minimize side reactions.

- Purification is achieved by extraction, drying, and chromatographic techniques to obtain the target compound with high purity.

- The Grignard reagent route is well-established for producing β-phenethyl alcohol, a key intermediate, with excellent purity and yield, providing a robust platform for further functionalization to this compound.

- Catalytic hydrogenation of styrene oxide offers a clean and efficient alternative, especially when minimizing by-products is critical. The use of alkaline additives and controlled pH is crucial for reaction selectivity.

- Protection strategies such as esterification are essential when phenolic hydroxyl groups are present to prevent side reactions during haloalkylation, which is a common step in introducing functional groups on the aromatic ring.

- The final step of introducing the 2-dimethylaminoethylthio group typically involves nucleophilic substitution or reductive amination, which must be optimized to avoid over-alkylation or decomposition.

The preparation of this compound involves a combination of classical organic synthesis techniques, including Grignard reactions, catalytic hydrogenation, protective group chemistry, and nucleophilic substitution. Each method offers distinct advantages and challenges, and the choice depends on the scale, desired purity, and available equipment. The Grignard reagent method combined with ethylene oxide reaction remains a cornerstone for producing the phenethyl alcohol intermediate, while catalytic hydrogenation and protective group strategies enhance selectivity and yield in complex derivatives. Careful optimization of reaction parameters and purification steps is essential to achieve high-quality this compound suitable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction can produce various amine derivatives.

Scientific Research Applications

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological implications among Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol and its analogs:

Pharmaceutical Potential

- Antimicrobial Activity: Thioether-containing phenethyl analogs disrupt microbial membranes, suggesting this compound could target drug-resistant pathogens .

Biological Activity

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17N1O1S1

- CAS Number : 88889-92-3

The compound features a phenethyl alcohol structure with a dimethylaminoethylthio group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are vital for mood regulation and cognitive functions.

2. Cellular Effects

Research indicates that this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to enhance the proliferation of certain cell types while exhibiting cytotoxic effects on others, suggesting a dual role in cellular dynamics.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound exhibited significant neuroprotective effects in models of oxidative stress. The compound reduced markers of oxidative damage in neuronal cells, indicating its potential as a therapeutic agent in neurodegenerative diseases.

- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress markers | Study A |

| Antimicrobial | Inhibition of bacterial growth | Study B |

| Cell Proliferation | Enhanced proliferation in neuronal cultures | Study C |

| Cytotoxicity | Induced apoptosis in cancer cell lines | Study D |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Studies indicate that the compound is metabolized primarily in the liver, converting to less active metabolites before excretion.

Safety and Toxicology

Toxicological evaluations indicate that while the compound exhibits beneficial biological activities, it also has a safety profile that necessitates caution. Acute toxicity studies reveal varying LD50 values across different animal models:

- Rats : 2.5 - 3.1 ml/kg

- Mice : 0.8 - 1.5 g/kg

- Guinea Pigs : 0.4 - 0.8 g/kg

Skin irritation tests showed moderate irritation potential, emphasizing the need for careful handling in therapeutic applications.

Q & A

Q. What are the established methods for synthesizing Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution, where the thiol group replaces a leaving group (e.g., halide) in a phenethyl alcohol derivative. Reaction optimization requires precise control of solvent polarity (e.g., DMF or ethanol), temperature (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine enhance thiol reactivity. Yield improvements (up to 16.3% in analogous systems) have been achieved via genetic engineering of decarboxylase pathways in Saccharomyces cerevisiae .

Q. How can researchers detect and quantify this compound in biological matrices?

Thin-layer chromatography (TLC) with hexane:acetone (7:3 v/v) is a preliminary qualitative method for metabolite profiling . For quantification, gas chromatography-mass spectrometry (GC-MS) is preferred, offering sensitivity to µg/mL levels. Calibration curves using deuterated internal standards (e.g., Phenethyl Alcohol-d5) improve accuracy in plasma or tissue homogenates .

Q. What mechanisms explain the compound’s interaction with microbial membranes?

Like phenethyl alcohol derivatives, this compound likely disrupts microbial membranes via hydrophobic interactions with lipid bilayers, increasing permeability and inhibiting ATPase activity. Studies on β-phenethyl alcohol show dose-dependent inhibition of E. coli growth (IC₅₀ ≈ 20 mM) by altering phospholipid synthesis .

Advanced Research Questions

Q. How do pharmacokinetic parameters of this compound compare to its parent compound, β-phenethyl alcohol?

β-Phenethyl alcohol exhibits rapid absorption (Tmax <1 hour post-oral administration) and a plasma half-life of ~3 hours in rodent models . The dimethylaminoethylthio substituent may alter bioavailability due to increased polarity, potentially delaying absorption. Computational QSPR models predict a 20–30% reduction in logP compared to β-phenethyl alcohol, affecting blood-brain barrier penetration .

Q. What contradictions exist in toxicity data for thioether-containing phenethyl alcohol derivatives?

While β-phenethyl alcohol shows low acute toxicity (LD₅₀ >2000 mg/kg in rats), its thioether derivatives may generate toxic metabolites. For example, phenethyl isovalerate hydrolyzes to phenethyl alcohol, which exceeds GHS hazard thresholds (100 mg/kg) in chronic exposure models . Contradictions arise in ocular toxicity studies: 0.5% phenethyl alcohol causes conjunctival irritation in humans, but analogous thioether derivatives lack comparable in vivo data .

Q. How can metabolic pathway engineering optimize the biosynthesis of this compound?

Overexpression of the ARO10 gene in S. cerevisiae enhances decarboxylation efficiency in the Ehrlich pathway, increasing β-phenethyl alcohol titers to 1.0 g/L . Similar strategies, coupled with directed evolution of thioether-forming enzymes (e.g., thioltransferases), could improve yields. Fed-batch fermentation with L-phenylalanine feeding reduces substrate inhibition .

Q. What challenges arise in stability testing of this compound?

GC-MS stability studies on phenethyl alcohol show degradation at >25°C, with hexadecanoic acid and α-terpinolene as major breakdown products . For the thioether derivative, oxidation to sulfoxide/sulfone forms is a concern. Accelerated stability testing (40°C/75% RH) with HPLC monitoring is recommended, using antioxidants like BHT in storage buffers .

Q. How do analytical method variances impact reproducibility in metabolite profiling?

TLC identifies 11 metabolites, while GC-MS detects 21, highlighting resolution limitations in TLC . Discrepancies in GC-MS quantification arise from column phase differences (e.g., polar vs. non-polar) and ionization efficiency. Standardization using NIST reference spectra (e.g., NIST 60-12-8) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.